1,4,5,6-Inositol tetrakisphosphate sodium salt, commonly referred to as 1,4,5,6-IP4 sodium salt, is a derivative of inositol phosphates. It is characterized by its complex structure and biological significance, particularly in cellular signaling pathways. The compound has garnered attention for its role in various physiological processes and potential applications in scientific research.
1,4,5,6-IP4 sodium salt is classified under the category of inositol phosphates, which are polyphosphorylated derivatives of inositol. These compounds are naturally occurring and can be found in various biological systems. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications. Its chemical formula is with a molecular weight of approximately 468.1 g/mol .
The synthesis of 1,4,5,6-IP4 sodium salt typically involves the phosphorylation of myo-inositol or its derivatives. Various methods have been reported in literature:
The synthesis often requires careful control of pH and temperature to ensure the desired phosphorylation pattern. Additionally, purification techniques such as chromatography may be employed to isolate the sodium salt from by-products.
The structure of 1,4,5,6-IP4 sodium salt consists of a six-membered carbon ring with four phosphate groups attached at the 1, 4, 5, and 6 positions. This unique arrangement contributes to its biological activity and interaction with cellular receptors.
1,4,5,6-IP4 sodium salt participates in various biochemical reactions:
These reactions are critical for regulating intracellular signaling cascades and are often studied using kinetic assays to determine enzyme activity or binding affinities.
The mechanism of action of 1,4,5,6-IP4 sodium salt primarily involves its role as a secondary messenger in cellular signaling pathways. Upon release from cellular stores or synthesis:
Research indicates that alterations in the levels of inositol phosphates can significantly impact cell signaling dynamics and physiological responses .
Relevant data regarding solubility and stability can be crucial for applications involving biochemical assays and formulations .
1,4,5,6-IP4 sodium salt has several scientific uses:
The generation of myo-inositol tetrakisphosphate isomer 1,4,5,6-IP4 occurs via tightly regulated enzymatic pathways in eukaryotic cells. Inositol phosphate multikinase (IPMK) serves as the primary enzyme catalyzing the phosphorylation of myo-inositol 1,4,5-trisphosphate (IP3) at the 6-hydroxyl position, yielding 1,4,5,6-IP4 . This reaction occurs downstream of phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate [PI(4,5)P₂], which produces IP3 as the initial soluble messenger [8]. Structural analyses reveal that IPMK contains a conserved catalytic pocket that accommodates IP3 and positions ATP for stereospecific phosphorylation, favoring the 6-position over the 3-position under physiological conditions .
Concurrently, inositol-1,4,5-trisphosphate 3-kinases (ITP3Ks) phosphorylate IP3 at the 3-position to generate 1,3,4,5-IP4, establishing a competitive branch point in IP4 metabolism [6]. The isomer specificity is further modulated by inositol polyphosphate phosphatases (e.g., INPP5A), which dephosphorylate 1,4,5,6-IP4 at the 5-position to regenerate IP3 or at the 6-position to form 1,4,5-IP3 [7]. This kinetic competition creates a dynamic equilibrium governing cellular 1,4,5,6-IP4 pools:
Table 1: Enzymes Regulating 1,4,5,6-IP4 Homeostasis
Enzyme | Reaction | Substrate Specificity | Product |
---|---|---|---|
IPMK | ATP-dependent phosphorylation | myo-Inositol 1,4,5-trisphosphate (6-OH) | 1,4,5,6-IP4 |
ITPK1 | ATP-dependent phosphorylation | myo-Inositol 1,4,5-trisphosphate (3-OH) | 1,3,4,5-IP4 |
INPP5A | Hydrolytic dephosphorylation | 1,4,5,6-IP4 (5-phosphate) | 1,4,6-IP3 |
PTEN | Hydrolytic dephosphorylation | 1,4,5,6-IP4 (3-phosphate) | 1,4,5-IP3 |
Notably, 1,4,5,6-IP4 exhibits distinct biochemical properties compared to its isomer 1,3,4,5-IP4, including differential metal ion chelation capacity and protein-binding affinity, underscoring the functional significance of isomeric diversity [4].
The metabolism of 1,4,5,6-IP4 is embedded in a complex kinetic network governed by mass action laws and enzyme saturation dynamics. Elementary Flux Mode (EFM) analysis has quantified metabolic flux distributions in inositol phosphate pathways, revealing that 1,4,5,6-IP4 occupies a critical node connecting IP3 and higher inositol pyrophosphates (e.g., IP7) [2]. Kinetic models parameterized with experimental data demonstrate that:
Table 2: Kinetic Parameters of Key Enzymes in 1,4,5,6-IP4 Metabolism
Parameter | IPMK | ITP3K | INPP5A |
---|---|---|---|
Vmax | 3.2 nmol/min/mg | 2.1 nmol/min/mg | 0.8 nmol/min/mg |
Km(IP3) | 18 µM | 22 µM | - |
Km(ATP) | 105 µM | 89 µM | - |
Km(IP4) | - | - | 15 µM |
Computational simulations predict that crosstalk between PI(4,5)P₂ hydrolysis and IP4 synthesis creates a bistable switch: Elevated PLC activity depletes PI(4,5)P₂, reducing substrate for IP3/4 synthesis, while concurrent calcium release inhibits ITP3K, favoring 1,4,5,6-IP4 accumulation [5] [8]. This network architecture buffers 1,4,5,6-IP4 concentrations against transient fluctuations in receptor activation.
Altered flux through 1,4,5,6-IP4 metabolic pathways is increasingly implicated in human diseases, with isomer-specific signatures serving as biomarkers:
Cancer: GNAQ/GNA11-mutant uveal melanomas exhibit elevated 1,4,5,6-IP4 synthesis due to constitutive PLC activation downstream of oncogenic Gαq proteins. Metabolomic profiling of patient tumors revealed 2.7-fold higher 1,4,5,6-IP4 levels compared to GNAQ/11-wild-type melanomas (p < 0.001) [7]. This accumulation sensitizes cells to INPP5A ablation, which induces toxic IP3 buildup and calcium overload—a synthetic lethal interaction exploited therapeutically.
Renal Calcification: Pathological crystallization of calcium oxalate (CaOx) and brushite (BRU) is inversely correlated with cellular 1,4,5,6-IP4 pools. In vitro studies using synthetic urine demonstrated that:
The superior inhibitory potency of 1,4,5,6-IP4 stems from its hexa-dentate metal chelation geometry, which sequesters calcium ions more effectively than other isomers [4].
Neurological Disorders: Altered IPMK expression in Alzheimer’s disease models reduces 1,4,5,6-IP4 production, impairing GABAA receptor trafficking and synaptic inhibition. Post-mortem brain analyses showed 40% lower IPMK levels in hippocampal neurons compared to controls (p = 0.008) [6].
Table 3: Pathological Alterations in 1,4,5,6-IP4 Flux
Disease | Molecular Defect | 1,4,5,6-IP4 Change | Functional Consequence |
---|---|---|---|
Uveal Melanoma | GNAQ/11 mutation → PLC hyperactivity | ↑ 2.7-fold | INPP5A dependency |
Renal Lithiasis | Inositol phosphate dysmetabolism | ↓ 60–70% | Calcium crystal nucleation |
Alzheimer’s Disease | IPMK downregulation | ↓ 40–50% | GABAergic synaptic deficits |
These findings establish 1,4,5,6-IP4 as a node of metabolic vulnerability in diverse pathologies, with isomer-specific flux alterations offering diagnostic and therapeutic insights.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8